molecular formula C33H36N6O3S3 B11110418 2-[(4,6-Bis{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(4-ethylphenyl)acetamide

2-[(4,6-Bis{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(4-ethylphenyl)acetamide

Cat. No.: B11110418
M. Wt: 660.9 g/mol
InChI Key: ZWLMUQLAVKJTOU-UHFFFAOYSA-N
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Description

2-[(4,6-Bis{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(4-ethylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as triazine, sulfanyl, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Bis{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(4-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Introduction of Sulfanyl Groups: The sulfanyl groups are introduced via nucleophilic substitution reactions, where thiol-containing compounds react with the triazine core.

    Attachment of Ethylanilino Groups: The ethylanilino groups are attached through amide bond formation, typically using coupling reagents such as EDCI or DCC.

    Final Assembly: The final compound is assembled by linking the acetamide moiety to the triazine core through additional coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

2-[(4,6-Bis{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(4-ethylphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or pathways involved in diseases.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(4,6-Bis{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonds, hydrophobic interactions, and covalent bonds, with its targets. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine: A triazine derivative with carboxylic acid groups, used in the synthesis of metal-organic frameworks (MOFs).

    2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: A triazine derivative with amino groups, used as a building block in organic synthesis.

Uniqueness

2-[(4,6-Bis{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(4-ethylphenyl)acetamide is unique due to its combination of sulfanyl, ethylanilino, and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific interactions with molecular targets.

Properties

Molecular Formula

C33H36N6O3S3

Molecular Weight

660.9 g/mol

IUPAC Name

2-[[4,6-bis[[2-(4-ethylanilino)-2-oxoethyl]sulfanyl]-1,3,5-triazin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C33H36N6O3S3/c1-4-22-7-13-25(14-8-22)34-28(40)19-43-31-37-32(44-20-29(41)35-26-15-9-23(5-2)10-16-26)39-33(38-31)45-21-30(42)36-27-17-11-24(6-3)12-18-27/h7-18H,4-6,19-21H2,1-3H3,(H,34,40)(H,35,41)(H,36,42)

InChI Key

ZWLMUQLAVKJTOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC(=N2)SCC(=O)NC3=CC=C(C=C3)CC)SCC(=O)NC4=CC=C(C=C4)CC

Origin of Product

United States

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